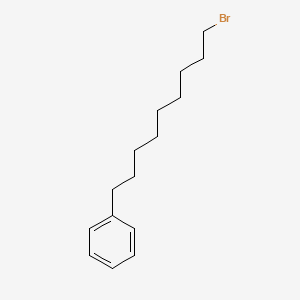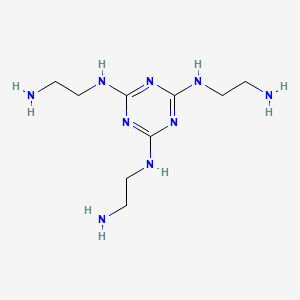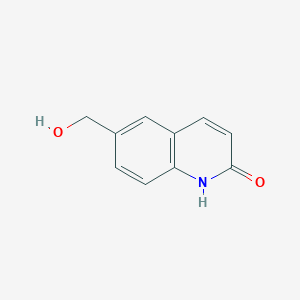
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.243 g/mol . This compound is characterized by the presence of both phenyl and pyridinyl groups attached to a propanedione backbone, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- typically involves the reaction of ethyl nicotinate (ethyl pyridine-3-carboxylate) with acetophenone under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone structure into alcohols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific application and target .
Comparaison Avec Des Composés Similaires
1,3-Propanedione,1-phenyl-3-(3-pyridinyl)- can be compared with other similar compounds, such as:
- 1,3-Propanedione,1,3-di-3-pyridinyl-
- 1,3-Propanedione,1-(5-chloro-2-hydroxyphenyl)-3-(3-pyridinyl)-
- 1-(4-Benzyloxyphenyl)-3-phenyl-1,3-propanedione
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-methoxy-2-pyridinyl)
- 1,3-Propanedione,1-(4-methoxyphenyl)-3-(3-nitrophenyl)-
- 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1,3-propanedione
- 1-(2-hydroxy-4-methylphenyl)-3-phenyl-1,3-propanedione .
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and applications
Propriétés
Numéro CAS |
10472-95-4 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
1-phenyl-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO2/c16-13(11-5-2-1-3-6-11)9-14(17)12-7-4-8-15-10-12/h1-8,10H,9H2 |
Clé InChI |
FOMJZUPHLPTMFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CN=CC=C2 |
Key on ui other cas no. |
10472-95-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



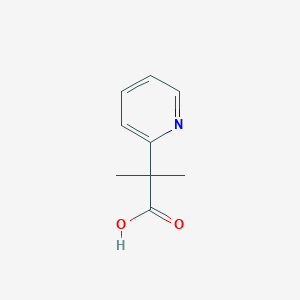
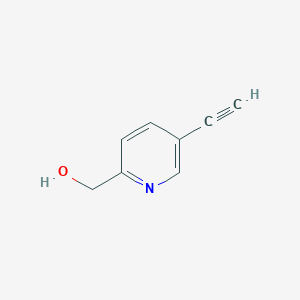
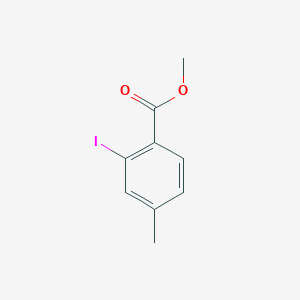
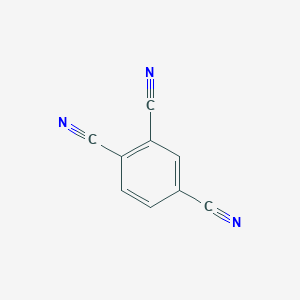

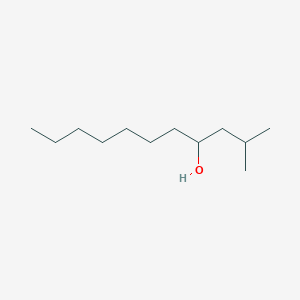
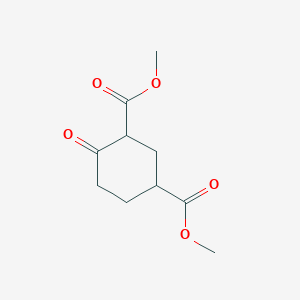
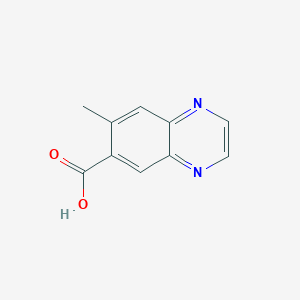
![1,2-Ethanediamine, N-(2-aminoethyl)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3045241.png)
